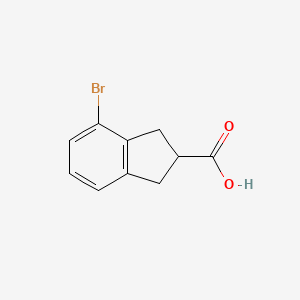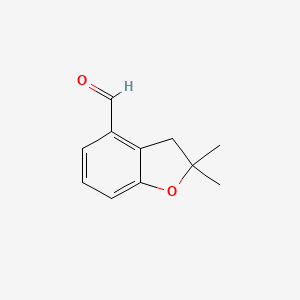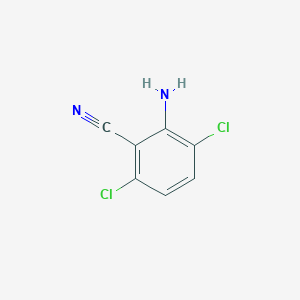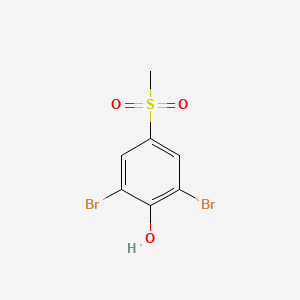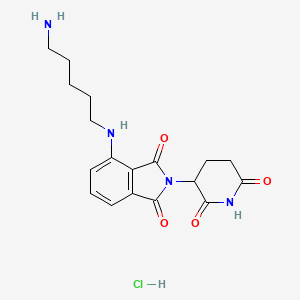
Thalidomide-NH-C5-NH2 (hydrochloride)
Descripción general
Descripción
Thalidomide-NH-C5-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . It is used in the recruitment of CRBN protein .
Synthesis Analysis
Thalidomide-NH-C5-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .Chemical Reactions Analysis
Thalidomide-NH-C5-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Thalidomide-NH-C5-NH2 has a molecular weight of 358.39 and a formula of C18H22N4O4 . It is stable and has enhanced water solubility .Aplicaciones Científicas De Investigación
Angiogenesis Inhibition and Mechanisms
Thalidomide is recognized for its anti-angiogenic properties, particularly in the context of embryonic development. It inhibits the development of capillary structures in embryoid bodies, impacting tissue diffusion properties. This effect is attributed to the generation of reactive oxygen species and toxic hydroxyl radicals, which impair vasculogenesis and angiogenesis during embryoid body development (Sauer et al., 2000).
Radiochemistry and Imaging
Thalidomide has been explored in the context of imaging, particularly through the synthesis of nitrogen-13-labeled thalidomide ([13N]1) as a potential positron emission tomography (PET) probe. This synthesis involves reacting N-phthaloylglutamic anhydride with [13N]NH3, followed by cyclization with carbonyldiimidazole, indicating thalidomide's potential in medical imaging and diagnostics (Kumata et al., 2010).
Electrochemical Analysis
The electrochemical behavior of thalidomide has been studied using various voltammetry methods. These studies provide insights into the oxidation and reduction mechanisms of thalidomide, which are crucial for understanding its interactions and stability under different conditions (Oliveira et al., 2008).
Anti-cancer Properties
Thalidomide and its analogs have shown promise in overcoming drug resistance in human multiple myeloma cells to conventional therapy. These compounds exhibit direct anti-tumor activity by inducing apoptosis or growth arrest in resistant cell lines. They also enhance the anti-myeloma activity of other drugs, suggesting their potential role in developing new treatment paradigms for incurable diseases like multiple myeloma (Hideshima et al., 2000).
Structural and Molecular Insights
Thalidomide's crystal structure and its analogs have been elucidated, providing a foundation for understanding its interaction with biological targets and for designing safer and more effective derivatives. The understanding of its structural basis is crucial for developing drugs with improved therapeutic profiles (Hijji et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of Thalidomide-NH-C5-NH2 (hydrochloride), also known as Pomalidomide - linker 4, is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide-NH-C5-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound binds to CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Biochemical Pathways
The biochemical pathway affected by Thalidomide-NH-C5-NH2 (hydrochloride) involves the ubiquitin-proteasome system . By binding to CRBN, the compound induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This process can alter the levels of various proteins within the cell, impacting multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a synthesized e3 ligase ligand-linker conjugate used in protac technology
Result of Action
The result of Thalidomide-NH-C5-NH2 (hydrochloride)'s action is the selective degradation of target proteins . By binding to CRBN and recruiting non-native substrates to CRL4 CRBN, the compound leads to the degradation of these substrates . This can result in the alteration of protein levels within the cell, potentially leading to various molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Thalidomide and its derivatives have become an integral part of therapy for both newly diagnosed and relapsed/refractory multiple myeloma (RRMM) . Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .
Propiedades
IUPAC Name |
4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRWFHGNHTFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedinitrile, 2,2'-[[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis[[4-[(2-ethylhexyl)oxy]-5,2-thiophenediyl]methylidyne(5,6-difluoro-3-oxo-1H-indene-2,1(3H)-diylidene)]]bis-](/img/structure/B3115251.png)
![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)
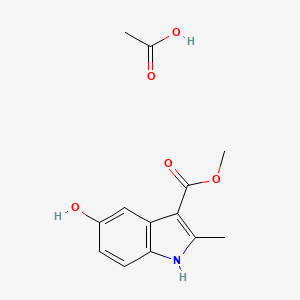
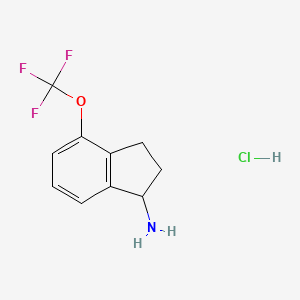
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)
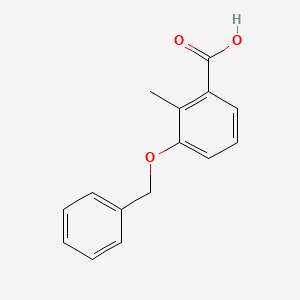
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)
![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)

